alpha-2,3-sialyltransferase-IN-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alpha-2,3-sialyltransferase-IN-1 (ST3Gal-IN-1) belongs to the family of sialyltransferases. These enzymes play a crucial role in the biosynthesis of sialic acid-containing glycoconjugates. Specifically, ST3Gal-IN-1 is involved in transferring sialic acid (N-acetylneuraminic acid) from a donor substrate (usually CMP-sialic acid) to terminal galactose residues on glycoproteins and glycolipids. This enzymatic process results in the formation of α2,3-sialylated structures, which are essential for various cellular functions and recognition processes .

科学的研究の応用

Enzymatic Activity and Substrate Specificity

Alpha-2,3-sialyltransferase plays a crucial role in the transfer of sialic acid to various substrates, significantly contributing to the biosynthesis of glycoconjugates. This enzyme exhibits versatile substrate specificity, catalyzing the sialylation of mono- and oligosaccharides, glycolipids, and glycopeptides, including sulfate-containing glycoconjugates. Notably, the enzyme showcases a broader acceptor substrate specificity compared to other sialyltransferases, although its donor specificity is relatively limited (Izumi et al., 2001).

Structural Characterization and Protein Interaction

Alpha-2,3-sialyltransferase is also significant in its structural characterization and protein-ligand interactions. For instance, the alpha-2,6-sialyltransferase variant, a closely related enzyme, has been subject to detailed study. Despite challenges in structural characterization due to its membrane-bound, glycosylated nature, nuclear magnetic resonance (NMR) strategies have provided insight into its active site and the relative placement of bound ligands. This understanding facilitates the development of geometric models, contributing to a broader comprehension of sialyltransferase function and interaction with substrates (Liu et al., 2009).

Applications in Glycotechnology

The enzyme's ability to sialylate a wide range of acceptor substrates, including N-acetylneuraminic acid (NeuAc) to various monosaccharides and oligosaccharides, positions it as a potent tool in the field of glycotechnology. For instance, a specific alpha/beta-galactoside alpha2,3-sialyltransferase from Vibrio sp. demonstrated significant potential in glycotechnological applications due to its broad substrate specificity and efficient sialylation capabilities, as confirmed by NMR analysis of the reaction products (Takakura et al., 2007).

Enzyme Kinetics and Mechanisms

The kinetic parameters and reaction mechanisms of alpha-2,3-sialyltransferase are pivotal for understanding its functionality in biological systems. Detailed investigations into the kinetic properties, including acceptor specificity and product inhibition studies, contribute significantly to unraveling the enzyme's reaction mechanism, enhancing the potential for therapeutic interventions and the synthesis of specific glycoconjugates (Bendiak & Cook, 2005; Gupta et al., 2016).

特性

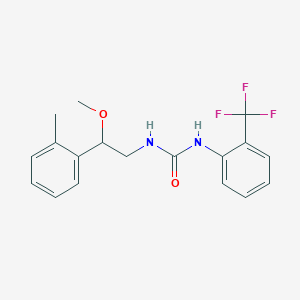

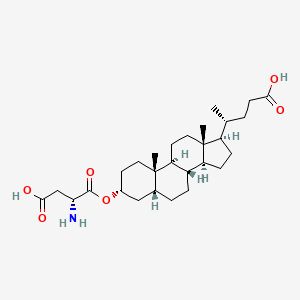

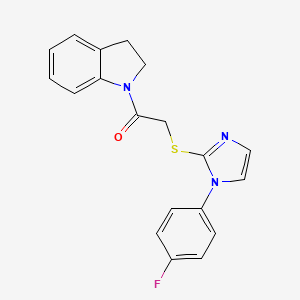

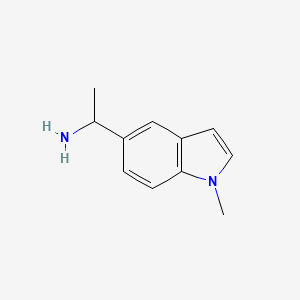

IUPAC Name |

(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-[(2R)-2-amino-3-carboxypropanoyl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H45NO6/c1-16(4-9-24(30)31)20-7-8-21-19-6-5-17-14-18(35-26(34)23(29)15-25(32)33)10-12-27(17,2)22(19)11-13-28(20,21)3/h16-23H,4-15,29H2,1-3H3,(H,30,31)(H,32,33)/t16-,17-,18-,19+,20-,21+,22+,23-,27+,28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUCRVJEHQBAKP-GCHQISOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C(CC(=O)O)N)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)[C@@H](CC(=O)O)N)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H45NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-naphthalen-1-yltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2372177.png)

![N-[2-(3,5-Dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2372178.png)

![(E)-2-cyano-3-(2-prop-2-enoxyphenyl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2372179.png)

![(1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B2372180.png)

![N-benzyl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2372181.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2372184.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2372186.png)

![(4-Chlorophenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2372189.png)